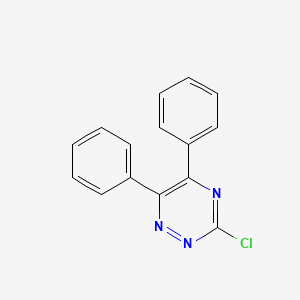

3-Chloro-5,6-diphenyl-1,2,4-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSREUKSXAZODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302200 | |

| Record name | 3-Chloro-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34177-11-2 | |

| Record name | as-Triazine,6-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5,6-diphenyl-1,2,4-triazine CAS number 34177-11-2

An In-depth Technical Guide to 3-Chloro-5,6-diphenyl-1,2,4-triazine

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 34177-11-2), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, synthesis, and extensive chemical reactivity. A core focus is placed on its role as a versatile intermediate, driven by the facile displacement of its C-3 chlorine atom via nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the generation of diverse libraries of 1,2,4-triazine derivatives, a scaffold renowned for a wide spectrum of biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Introduction: The Strategic Importance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in the field of drug discovery.[1] Its unique electronic properties and spatial arrangement of nitrogen atoms allow for diverse molecular interactions, making its derivatives potent candidates for a range of therapeutic targets.[1][2] Researchers have successfully developed 1,2,4-triazine-based compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate.[3] Its structure is primed for chemical modification, featuring two phenyl groups that provide a rigid, lipophilic core and a highly reactive chlorine atom at the 3-position.[3] This chlorine atom serves as an excellent leaving group, making the compound an ideal substrate for constructing a vast array of novel derivatives for biological screening and materials science applications.[3]

Molecular Identity and Physicochemical Profile

Accurate identification and understanding of a compound's fundamental properties are prerequisites for its successful application in research.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 34177-11-2[3][5] |

| Molecular Formula | C₁₅H₁₀ClN₃[4][5] |

| Molecular Weight | 267.71 g/mol [3][4] |

| InChI Key | FMSREUKSXAZODB-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | ClC1=NC(C2=CC=CC=C2)=C(N=N1)C1=CC=CC=C1[4] |

Physicochemical Properties

The properties listed below are typical for a research-grade sample.

| Property | Value | Source |

| Appearance | White powder | [6] |

| Purity | ≥99% | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [6] |

| Application | API, Pharmaceutical intermediates | [6] |

Synthesis and Purification

The synthesis of this compound is a well-established, multi-step process that begins with common starting materials. The key transformation is the chlorination of a hydroxyl precursor.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: first, the construction of the core triazine ring, followed by the introduction of the reactive chlorine atom.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a representative procedure. Researchers should always first consult primary literature and perform a thorough risk assessment.

Stage 1: Synthesis of 3-Hydroxy-5,6-diphenyl-1,2,4-triazine [7]

-

To a solution of benzil in a suitable solvent (e.g., n-butanol), add aminoguanidine bicarbonate.

-

Reflux the mixture for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3-Hydroxy-5,6-diphenyl-1,2,4-triazine.

Stage 2: Chlorination to this compound [3]

-

Suspend the 3-Hydroxy-5,6-diphenyl-1,2,4-triazine from Stage 1 in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum.

Purification

For many applications, the crude product obtained after washing is of sufficient purity. However, for more sensitive downstream reactions, purification by column chromatography (silica gel) using a solvent system like hexanes/ethyl acetate is effective.[8]

Chemical Reactivity: The SNAr Gateway

The synthetic utility of this compound is dominated by the high reactivity of the C-3 position towards nucleophiles. The three nitrogen atoms in the triazine ring are strongly electron-withdrawing, which significantly reduces the electron density at the ring carbons. This electronic deficit makes the C-3 carbon highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as an excellent leaving group.[3]

This reactivity allows for the facile and predictable introduction of a wide variety of functional groups, making it a cornerstone for combinatorial chemistry and targeted synthesis.[3]

Caption: Core reactivity of this compound via SNAr.

Key Reactivity Pathways:

-

Amination: It readily reacts with primary and secondary amines, providing a direct route to 3-amino-5,6-diphenyl-1,2,4-triazine derivatives. These amino-functionalized triazines are common precursors for further elaboration.[3]

-

Thiolation: Reactions with thiols or their corresponding thiolate salts efficiently displace the chlorine to form 3-thioether derivatives.[3] The resulting 5,6-diphenyl-1,2,4-triazine-3-thiol is another versatile intermediate.[3][9]

-

Alkoxylation and Aryloxylation: Alkoxides and phenoxides react to yield the corresponding 3-alkoxy- and 3-aryloxy- derivatives, respectively.[3]

-

C-C Bond Formation: Strong carbon nucleophiles, such as carbanions derived from active methylene compounds, can also displace the chloride, enabling the synthesis of 3-alkyl or 3-heteroaryl derivatives.[10]

-

Transition-Metal Catalysis: Beyond direct substitution, the C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding its synthetic potential.[3]

Application in Drug Discovery and Medicinal Chemistry

While specific biological activities for the title compound itself are not widely reported, its true value lies in its role as a scaffold for generating pharmacologically active molecules. The 1,2,4-triazine core is a bioisostere for other aromatic systems and its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.

By applying the SNAr and cross-coupling reactions described above, medicinal chemists can rapidly generate large, diverse libraries of compounds from a single, readily available starting material.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 34177-11-2 | Benchchem [benchchem.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 34177-11-2|this compound|BLD Pharm [bldpharm.com]

- 6. 34177-11-2, CasNo.34177-11-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Sci-Hub. ChemInform Abstract: Reactions of 3‐Chloro‐5,6‐diphenyl‐1,2,4‐triazine with Active Methylene Compounds: Synthesis of 3‐Heteroaryl‐5,6‐diphenyl‐1,2,4‐triazines. / ChemInform, 1987 [sci-hub.ru]

A Technical Guide to the Spectral Analysis of 3-Chloro-5,6-diphenyl-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of the heterocyclic compound 3-Chloro-5,6-diphenyl-1,2,4-triazine. As a key synthetic intermediate, understanding its structural features through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document offers an in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimentally obtained spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and theoretical principles to provide a robust predictive analysis. Furthermore, it details the underlying principles and experimental protocols for each spectroscopic method, offering field-proven insights for researchers.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a 1,2,4-triazine core. The strategic placement of two phenyl groups at positions 5 and 6, and a reactive chlorine atom at position 3, makes it a valuable building block for the synthesis of more complex molecules. The electron-deficient nature of the triazine ring activates the chlorine atom, rendering it an excellent leaving group for nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, making it a crucial intermediate in the development of novel therapeutic agents and functional materials.

Given its pivotal role in synthesis, a thorough structural characterization is essential to confirm its identity and purity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools in this regard, providing a detailed fingerprint of the molecule's architecture. This guide will delve into the anticipated spectral data for this compound and the experimental considerations for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the phenyl rings and the triazine core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be dominated by signals from the ten aromatic protons of the two phenyl groups. Due to the asymmetry of the molecule, these protons are not chemically equivalent and are expected to appear as complex multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.60 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

Rationale: The phenyl protons will likely resonate in the typical aromatic region. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the triazine ring and the chlorine atom, as well as the relative orientation of the phenyl rings. In similar structures, such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the phenyl protons appear in a comparable range[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton, including the quaternary carbons of the triazine ring and the phenyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C3 (C-Cl) |

| ~158 | C5/C6 (C-Ph) |

| 128 - 135 | Aromatic Carbons (C₆H₅) |

| ~130 | Quaternary Aromatic Carbons (ipso-C) |

Rationale: The carbon atom attached to the chlorine (C3) is expected to be significantly deshielded due to the electronegativity of the chlorine and the electron-withdrawing nature of the triazine ring. The carbons of the phenyl rings will appear in the typical aromatic region, with the quaternary ipso-carbons showing distinct chemical shifts. The chemical shifts of the triazine ring carbons (C5 and C6) will be influenced by the attached phenyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines the general steps for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with the analyte's signals.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be necessary.

-

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

-

Tune and match the probe to the correct frequency to maximize signal-to-noise.

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, a 4-second acquisition time with no relaxation delay and 16 scans is often a good starting point.[3]

-

The pulse angle is typically set to 90° for maximum signal intensity in a single scan.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Caption: Workflow for ¹H NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic rings and the triazine core.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 1500 - 1600 | C=C and C=N stretch | Aromatic and Triazine Ring |

| 1400 - 1500 | C=C stretch | Aromatic Ring |

| 1000 - 1200 | In-plane C-H bend | Aromatic |

| 690 - 900 | Out-of-plane C-H bend | Aromatic |

| 700 - 850 | C-Cl stretch | Chloroalkane |

Rationale: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The stretching vibrations of the C=C bonds in the phenyl rings and the C=N bonds in the triazine ring are expected in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, and its exact position can be influenced by the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.

-

Instrument Preparation :

-

Ensure the ATR crystal (commonly diamond or germanium) is clean.[4] A background spectrum of the clean, empty crystal should be recorded. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.[5]

-

-

Data Acquisition :

-

Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.[6]

-

-

Data Analysis :

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

Electron Ionization (EI) is a common ionization technique that can provide a characteristic fragmentation pattern.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₅H₁₀ClN₃). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Molecular Weight with ³⁵Cl: 267.06 g/mol

-

Molecular Weight with ³⁷Cl: 269.06 g/mol

-

-

Key Fragmentation Pathways :

-

Loss of Cl : A significant fragment would likely correspond to the loss of the chlorine atom, resulting in a cation at m/z 232.

-

Loss of N₂ : The triazine ring may undergo fragmentation with the loss of a nitrogen molecule (N₂), leading to a fragment at m/z 239 (from the ³⁵Cl isotopologue).

-

Phenyl Cation : A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected.

-

Other Fragments : Further fragmentation of the triazine ring and the phenyl groups will lead to a complex pattern of lower mass ions. The fragmentation of 1,2,4-triazine derivatives often involves cleavage of the heterocyclic ring.[7][8]

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 267/269 | [M]⁺ (Molecular Ion) |

| 232 | [M - Cl]⁺ |

| 239 | [M - N₂]⁺ (from ³⁵Cl isotopologue) |

| 178 | [C₁₂H₁₀N]⁺ (Diphenylacetonitrile cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

A small amount of the sample is introduced into the ion source of the mass spectrometer. For a volatile and thermally stable compound like this compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

-

Ionization :

-

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

-

Data Analysis :

-

The molecular ion peak is identified to determine the molecular weight.

-

The fragmentation pattern is analyzed to gain structural information.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of this compound is fundamental for its quality control and for understanding its reactivity in synthetic applications. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectral data, grounded in the principles of spectroscopy and data from analogous structures. The outlined experimental protocols offer a practical guide for researchers to obtain high-quality spectral data, ensuring the integrity of their chemical research and development endeavors.

References

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

- Burns, D. C., & Reynolds, W. F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

MDPI. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

-

Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. [Link]

-

Der Pharma Chemica. 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. [Link]

-

TSI Journals. Electron impact ionization mass spectra of 1, 2, 4-triazine. [Link]

Sources

- 1. 3-(2-PYRIDYL)-5,6-DIPHENYL-1,2,4-TRIAZINE(1046-56-6) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tsijournals.com [tsijournals.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-5,6-diphenyl-1,2,4-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Chloro-5,6-diphenyl-1,2,4-triazine is a pivotal heterocyclic intermediate in medicinal chemistry and materials science, primarily serving as a versatile scaffold for the synthesis of novel bioactive compounds and functional materials.[1] Its utility is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative solubility data, this document emphasizes the fundamental principles of solubility, predictive assessments based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. We will explore the causality behind solvent selection and provide a robust methodology that ensures trustworthy and reproducible results, empowering researchers to optimize their synthetic and developmental workflows.

Introduction: The Strategic Importance of this compound

The 1,2,4-triazine core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antidepressant properties.[2] this compound, in particular, is a highly valuable synthetic intermediate.[1] Its chemical architecture, featuring two phenyl groups at the 5 and 6 positions and a reactive chlorine atom at the 3-position, makes it an ideal precursor for generating diverse molecular libraries through nucleophilic substitution reactions.[1] The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, enabling the synthesis of a vast array of 3-substituted derivatives.[1]

A thorough understanding of the solubility of this key intermediate is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in downstream processes such as crystallization, chromatography, and formulation. This guide will provide the necessary tools to systematically evaluate the solubility of this compound in a range of common organic solvents.

Physicochemical Properties and Predicted Solubility Profile

To approach the experimental determination of solubility strategically, it is essential to first consider the physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 34177-11-2 | [1] |

| Molecular Formula | C₁₅H₁₀ClN₃ | [1] |

| Molecular Weight | 267.72 g/mol | [1] |

| Predicted XLogP3 | 2.2 | Inferred from similar compounds |

| Hydrogen Bond Donor Count | 0 | Inferred from structure |

| Hydrogen Bond Acceptor Count | 3 (the nitrogen atoms) | Inferred from structure |

Based on its structure, this compound can be characterized as a moderately polar molecule. The presence of the electron-withdrawing triazine ring and the chlorine atom contributes to its polarity. However, the two bulky, nonpolar phenyl groups will significantly influence its solubility, favoring solvents with some aromatic character or those capable of accommodating large, relatively nonpolar moieties.

Solubility Prediction:

-

High Solubility Predicted in: Chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide).

-

Moderate Solubility Predicted in: Ethers (e.g., tetrahydrofuran, diethyl ether) and esters (e.g., ethyl acetate).

-

Low Solubility Predicted in: Alcohols (e.g., methanol, ethanol) due to the energetic cost of disrupting the hydrogen-bonding network of the solvent, and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

-

Insoluble in: Water.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, a reliable experimental protocol is crucial. The following method is a robust, self-validating system for determining the solubility of this compound in a variety of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvents.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The solid should be visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in g/L or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (g/L) | Observations |

| Dichloromethane | 9.1 | Experimental Value | |

| Toluene | 2.4 | Experimental Value | |

| Tetrahydrofuran | 7.6 | Experimental Value | |

| Ethyl Acetate | 6.0 | Experimental Value | |

| Acetonitrile | 37.5 | Experimental Value | |

| Ethanol | 24.5 | Experimental Value | |

| Hexane | 1.9 | Experimental Value |

Interpreting the Results:

The solubility of a solute is governed by the principle of "like dissolves like."[3] This means that solutes tend to dissolve in solvents with similar polarity. By analyzing the solubility data in the context of solvent properties, a deeper understanding of the intermolecular forces at play can be achieved.

The following logical relationship diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6][7] Handle in a well-ventilated area or a fume hood.[4][7]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can obtain reliable and reproducible solubility data. This information is critical for optimizing synthetic procedures, developing effective purification strategies, and advancing the use of this important heterocyclic building block in drug discovery and materials science.

References

- BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties of 3-Chloro-5-(p-tolyl)-1,2,4-triazine. BenchChem.

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5,6-diphenyl-1,2,4-triazine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5,6-diphenyl-1,2,4-triazine, a pivotal heterocyclic compound in modern synthetic and medicinal chemistry. The document delineates its molecular structure and IUPAC nomenclature, offers detailed, field-proven protocols for its synthesis, and presents a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it explores the compound's reactivity, particularly its role as a versatile intermediate in the synthesis of a diverse array of functionalized molecules. The guide culminates in a discussion of its applications in drug development and materials science, supported by authoritative references. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The presence of three nitrogen atoms within the six-membered aromatic ring imparts a unique electronic character, rendering it an electron-deficient system. This inherent electronic nature profoundly influences the reactivity and biological activity of its derivatives. The adaptability of the triazine core allows for the introduction of various functional groups, leading to the generation of vast compound libraries with tailored properties.[1] This versatility has established 1,2,4-triazines as privileged structures in the development of novel pharmaceuticals and functional materials.[1]

Molecular Structure and Nomenclature

IUPAC Name and CAS Registry

The compound of interest is systematically named This compound .

-

CAS Number: 34177-11-2[1]

Molecular Structure

The molecular structure of this compound consists of a central 1,2,4-triazine ring. Phenyl groups are substituted at the C5 and C6 positions, and a reactive chlorine atom is attached to the C3 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models of closely related analogues.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClN₃ | [1] |

| Molecular Weight | 267.72 g/mol | [1] |

| Melting Point | 138-140 °C (for isomeric 2-chloro-4,6-diphenyl-1,3,5-triazine) | [2] |

| Appearance | White to off-white solid (predicted) | [3] |

| Solubility | Soluble in toluene (for isomeric 2-chloro-4,6-diphenyl-1,3,5-triazine) | [2] |

Synthesis of this compound

The synthesis of this compound is a well-established two-step process. The first step involves the formation of the heterocyclic core, followed by a chlorination reaction.

Step 1: Synthesis of 5,6-diphenyl-1,2,4-triazin-3(2H)-one

The precursor, 5,6-diphenyl-1,2,4-triazin-3(2H)-one, is synthesized via a cyclocondensation reaction between benzil and semicarbazide hydrochloride.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (0.01 mol) in glacial acetic acid (40 mL). In a separate beaker, prepare a solution of semicarbazide hydrochloride (0.011 mol) and sodium acetate (0.012 mol) in water (10 mL).[4]

-

Reaction: Add the semicarbazide solution to the flask containing the benzil solution. Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A solid precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash the solid with cold water. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Chlorination of 5,6-diphenyl-1,2,4-triazin-3(2H)-one

The intermediate is then chlorinated to yield the final product. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5,6-diphenyl-1,2,4-triazin-3(2H)-one (1.0 g) in phosphorus oxychloride (10 mL).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the two phenyl rings would appear as multiplets in the range of δ 7.2-8.2 ppm. |

| ¹³C NMR | Signals for the carbon atoms of the phenyl rings would be observed in the aromatic region. The carbon atom of the triazine ring attached to the chlorine (C3) is expected to be significantly deshielded. |

| IR Spectroscopy (cm⁻¹) | Characteristic absorption bands for C=N stretching of the triazine ring (around 1500 cm⁻¹), C-Cl stretching (around 550–600 cm⁻¹), and aromatic C-H and C=C stretching in their typical regions. |

| Mass Spectrometry | The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak due to the isotopic abundance of chlorine. |

Reactivity and Synthetic Utility

The cornerstone of this compound's utility in synthetic chemistry is the reactivity of the chlorine atom at the C3 position. The electron-withdrawing nature of the triazine ring activates this position for nucleophilic aromatic substitution (SNAr) reactions.[1]

This facile displacement allows for the introduction of a wide variety of functional groups, including:

-

Amines: Reaction with primary or secondary amines yields 3-amino-5,6-diphenyl-1,2,4-triazine derivatives. These derivatives are themselves valuable intermediates for further functionalization.

-

Thiols: Reaction with thiols or their corresponding thiolates leads to the formation of 3-thioether derivatives.

-

Alkoxides: Alkoxides can displace the chloride to produce 3-alkoxy-5,6-diphenyl-1,2,4-triazines.[1]

Beyond simple substitution, this compound can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds at the 3-position.

Applications in Drug Development and Materials Science

The 1,2,4-triazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this ring system have been investigated for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][5] The ability to readily modify the 3-position of this compound makes it an exceptionally attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, derivatives of 5,6-diaryl-1,2,4-triazines have shown potential as adenosine A2A antagonists and antidepressant agents.[6][7]

In the realm of materials science, the electron-deficient nature of the triazine ring makes its derivatives interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis and the pronounced reactivity of its C3-chloro substituent make it an ideal starting material for the generation of diverse molecular architectures. The demonstrated and potential applications of its derivatives in medicinal chemistry and materials science underscore its significance. This guide provides a solid foundation of its structure, synthesis, and reactivity, empowering researchers to leverage this important intermediate in their scientific endeavors. Further exploration into the full scope of its synthetic transformations and biological activities is a promising avenue for future research.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H)-one. BenchChem.

- Di Masi, A., et al. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)

- MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.

-

LookChem. (n.d.). Cas 3842-55-5, 2-chloro-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

-

ResearchGate. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Retrieved from [Link]

-

PubChem. (n.d.). 3-Mercapto-5,6-diphenyl-1,2,4-triazine. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Chloro-4,6-diphenyl-1,3,5-triazine. TCI Chemicals.

-

ResearchGate. (2013). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Amino-5,6-dimethyl-1,2,4-triazine.

-

LookChem. (n.d.). Cas 3842-55-5, 2-chloro-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

- Carl ROTH. (2025). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

- ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.

- University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)

- Loba Chemie. (2015). 3-(2-PYRIDYL)-5,6-DIPHENYL1,2,4- TRIAZINE AR MSDS.

- The Royal Society of Chemistry. (2016). Supplementary Information Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue.

-

PubMed. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Retrieved from [Link]

Sources

- 1. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 2. 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Electron-Withdrawing Nature of the 1,2,4-Triazine Ring: Principles, Quantification, and Application

Abstract

The 1,2,4-triazine ring is a six-membered heterocyclic scaffold containing three nitrogen atoms that has emerged as a privileged structure in medicinal chemistry and materials science.[1][2][3] Its significance is intrinsically linked to its profound electron-deficient character, a property governed by the unique arrangement and high electronegativity of its constituent nitrogen atoms. This guide provides an in-depth exploration of the electronic architecture of the 1,2,4-triazine core. We will dissect the fundamental inductive and mesomeric effects that dictate its properties, present field-proven experimental and computational protocols for quantifying its electron-withdrawing strength, and analyze how this core characteristic is harnessed to drive chemical reactivity and design advanced functional molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the 1,2,4-triazine scaffold to leverage its unique electronic nature in their scientific pursuits.

The Electronic Architecture: Unpacking the Electron Deficiency

The potent electron-withdrawing nature of the 1,2,4-triazine ring is not a monolithic property but rather the result of a confluence of electronic effects stemming from the three nitrogen atoms embedded within the aromatic system. Unlike the symmetrical 1,3,5-triazine, the asymmetric placement of nitrogen atoms in the 1,2,4-isomer creates a distinct electronic landscape.[1]

-

Inductive Effects (-I): Nitrogen is significantly more electronegative than carbon. The presence of three nitrogen atoms results in a powerful inductive pull of sigma (σ) electron density away from the ring's carbon atoms. This effect is magnified by the adjacent nitrogen atoms at the 1 and 2 positions, creating a region of particularly low electron density. This charge polarization results in a high dipole moment, rendering the ring more polar than its symmetric 1,3,5-triazine counterpart.[1]

-

Mesomeric Effects (-M): Through resonance, the lone pairs on the nitrogen atoms participate in the π-system, but more importantly, the nitrogen atoms can effectively delocalize negative charge within the ring. This makes the carbon atoms of the ring π-deficient and thus susceptible to nucleophilic attack. The nitrogen atoms act as "electron sinks," stabilizing anionic intermediates more effectively than a carbocyclic aromatic ring.

-

Molecular Orbital (MO) Perspective: From an MO theory standpoint, the inclusion of three electronegative nitrogen atoms significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] A low-lying LUMO is the hallmark of a good electron acceptor, predisposing the 1,2,4-triazine ring to engage readily with electron-rich species and undergo reduction.

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Protocol: Determining the Reduction Potential of a 1,2,4-Triazine Derivative

-

Solution Preparation: Prepare a ~1 mM solution of the 1,2,4-triazine compound in a dry, degassed electrochemical solvent (e.g., acetonitrile, DMF). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V) towards a negative vertex potential (e.g., -2.0 V) and back. The scan rate is typically set at 100 mV/s.

-

Internal Reference: After acquiring the data for the analyte, add a small amount of an internal reference standard, ferrocene (Fc), and record a second voltammogram. The Fc/Fc⁺ redox couple provides a stable reference point.

-

Analysis: Determine the onset potential of the first reduction wave of the triazine compound. This value, when referenced against the Fc/Fc⁺ couple, can be used to estimate the energy of the LUMO.

Computational Modeling

Density Functional Theory (DFT) calculations offer unparalleled insight into the electronic structure. [6][7][8]By solving the electronic Schrödinger equation, we can visualize and quantify the electron distribution.

-

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For 1,2,4-triazine, ESP maps show a significant buildup of positive potential (blue regions) around the carbon framework and negative potential (red regions) localized on the nitrogen atoms, graphically representing its electron-deficient nature.

-

Orbital Energy Calculation: DFT provides precise values for the HOMO and LUMO energies. A low LUMO energy value for a 1,2,4-triazine derivative relative to other heterocycles is a direct computational confirmation of its electron-accepting ability.

Data Summary: Comparative Electronic Properties

The following table summarizes typical quantitative data, comparing the 1,2,4-triazine core to other common aromatic systems.

| Heterocycle | ¹H Chemical Shift (ppm, approx.) | LUMO Energy (eV, calc.) | Reduction Potential (V vs. SCE) |

| Benzene | 7.3 | +0.5 to +1.0 | -3.4 |

| Pyridine | 7.4 (γ), 7.8 (β), 8.6 (α) | -0.1 to -0.4 | -2.5 |

| 1,3,5-Triazine | 9.2 | -1.5 to -1.8 | -1.8 |

| 1,2,4-Triazine | 8.6 (C5), 9.3 (C6), 9.7 (C3) | -1.8 to -2.2 | -1.6 |

Note: Values are illustrative and can vary significantly with substitution and computational/experimental conditions.

Reactivity Driven by Electron Deficiency: The IEDDA Reaction

The most prominent manifestation of the 1,2,4-triazine's electron-poor nature is its exceptional reactivity as a diene in the inverse-electron-demand Diels-Alder (IEDDA) reaction. [9][10]In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction inverts these electronic requirements.

The low-energy LUMO of the 1,2,4-triazine diene interacts favorably with the high-energy HOMO of an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes). [9][11]This reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂), a thermodynamically favorable process. The final product is a substituted pyridine or other heterocyclic ring, making this a powerful method for complex molecule synthesis.

Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction.

This reaction's high efficiency and bioorthogonality (it proceeds rapidly in biological media without interfering with native processes) have made it a cornerstone of modern chemical biology for applications like protein labeling and in-vivo imaging. [10]

Applications in Drug Discovery and Materials Science

The unique electronic signature of the 1,2,4-triazine ring is a key asset in molecular design.

Medicinal Chemistry

-

Metabolic Blocking: The electron-deficient carbon atoms of the triazine ring are resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. Incorporating the ring can thus enhance a drug's metabolic stability and half-life.

-

Pharmacophore Element: The nitrogen atoms are excellent hydrogen bond acceptors. This allows the triazine core to serve as a rigid scaffold that can position other functional groups for optimal interaction with biological targets like kinases and G-protein-coupled receptors. [2][12]The anticonvulsant drug Lamotrigine is a prime example where the 1,2,4-triazine core is central to its biological activity. [1]* Modulation of Physicochemical Properties: The polar, electron-withdrawing nature of the ring can be used to fine-tune a molecule's solubility, lipophilicity (LogP), and pKa, all critical parameters for optimizing pharmacokinetic profiles. [1]

Materials Science

The strong electron-accepting capability makes 1,2,4-triazine derivatives ideal candidates for n-type (electron-transporting) materials in organic electronics. [13]

-

Organic Light-Emitting Diodes (OLEDs): Triazine-based materials can serve as electron transport layers or as hosts for phosphorescent emitters, facilitating efficient charge injection and transport to the emissive layer. [14]* Dye-Sensitized Solar Cells (DSSCs): In some DSSC architectures, 1,2,4-triazine units are incorporated into organic dyes, acting as an electron-acceptor group to promote efficient charge separation after photoexcitation and facilitate electron injection into the semiconductor (e.g., TiO₂) conduction band. [6]

Caption: Role of an acceptor group in a DSSC dye.

Conclusion

The electron-withdrawing nature of the 1,2,4-triazine ring is a defining feature that arises from the synergistic interplay of inductive and mesomeric effects of its three nitrogen atoms. This property is not merely a theoretical curiosity; it is a quantifiable characteristic with profound and predictable consequences for the ring's spectroscopic signature, electrochemical behavior, and chemical reactivity. By understanding and harnessing this intrinsic electron deficiency, scientists in drug discovery can design more stable and effective therapeutics, while materials scientists can engineer novel organic materials with tailored electronic properties for advanced applications. The 1,2,4-triazine scaffold thus represents a versatile and powerful building block, whose full potential is continuing to be realized through the principles of rational molecular design.

References

-

Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Bentham Science. Available at: [Link]

-

Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews. Available at: [Link]

-

An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]

-

Inverse electron-demand Diels–Alder (IED-DA) reactions. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. Available at: [Link]

-

1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. ResearchGate. Available at: [Link]

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Indole as a dienophile in inverse electron demand Diels-Alder reactions: reactions with 1,2,4-triazines and 1,2-diazines. The Journal of Organic Chemistry. Available at: [Link]

-

1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PubMed Central. Available at: [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. Available at: [Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Available at: [Link]

-

A qualitative scale for the electron withdrawing effect of substituted phenyl groups and heterocycles. ResearchGate. Available at: [Link]

-

Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate. Available at: [Link]

-

(Hetero)Arene Ring-FusedT[15][16][17]riazines. MDPI. Available at: [Link]

-

1,2,4-Triazines. IV. Synthesis and characterization of 1,2,4-triazine N-oxides. The Journal of Organic Chemistry. Available at: [Link]

-

1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Publishing. Available at: [Link]

-

Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PubMed Central. Available at: [Link]

-

Substituent effects and electron delocalization in five-membered N-heterocycles. MDPI. Available at: [Link]

-

Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. Available at: [Link]

-

Quantification of the push–pull effect in 2-alkylidene-4-oxothiazolidines by using NMR spectral data and barriers. RSC Publishing. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. Available at: [Link]

-

A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning. RSC Publishing. Available at: [Link]

-

Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Available at: [Link]

-

Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. ResearchGate. Available at: [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]

-

Values of some Hammett substituent constants (σ). ResearchGate. Available at: [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 1,2,4-triazine derivatives through aldehyde in the... ResearchGate. Available at: [Link]

-

An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. mdpi.com [mdpi.com]

- 5. msesupplies.com [msesupplies.com]

- 6. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A computational study of tri-s-triazine-based molecules as ambipolar host materials for phosphorescent blue emitters: effective geometric and electronic tuning - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (Hetero)Arene Ring-Fused [1,2,4]Triazines [mdpi.com]

- 14. 1,2,4-triazine derived binuclear lead( ii ) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emittin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03383C [pubs.rsc.org]

- 15. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as ...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Chloro-Triazine Moiety

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of core chemical scaffolds is paramount. The 1,3,5-triazine ring, particularly when functionalized with one or more chlorine atoms, represents a uniquely versatile and powerful building block. Its predictable, controllable, and robust reactivity has cemented its status as a "privileged structure" in medicinal chemistry, enabling the synthesis of vast libraries of compounds with diverse biological activities.[1][2][3]

This guide provides a comprehensive exploration of the fundamental reactivity of the chloro-triazine moiety. We will delve into the mechanistic underpinnings of its chemistry, dissect the factors that govern its reactivity, and provide practical, field-proven experimental protocols. The aim is to equip you not just with procedures, but with the causal understanding required to innovate and troubleshoot in your own research endeavors.

The Chloro-Triazine Core: An Electron-Deficient Scaffold Primed for Nucleophilic Attack

The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms.[1] This inherent electronic property is the cornerstone of its reactivity. Unlike electron-rich aromatic systems like benzene, which readily undergo electrophilic aromatic substitution, the triazine ring is highly susceptible to nucleophilic aromatic substitution (S_N_Ar) .[1] The presence of chlorine atoms, which are good leaving groups, further activates the ring towards this type of transformation.

The most important starting material for preparing substituted triazines is the commercially available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4] The reactivity of its three chlorine atoms towards nucleophiles is a key feature that can be controlled by temperature, allowing for sequential and selective substitution.[4]

The Mechanism of Nucleophilic Aromatic Substitution (S_N_Ar) on the Triazine Ring

The S_N_Ar reaction of chloro-triazines is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a tetrahedral intermediate (the Meisenheimer complex). The negative charge is delocalized over the electron-withdrawing triazine ring.

-

Leaving Group Departure: The chlorine atom departs, and the aromaticity of the triazine ring is restored, yielding the substituted product.

The overall second-order nature of the reaction, the products observed, and reactivity trends are all consistent with an S_N_Ar mechanism.[5][6]

Caption: Generalized S_N_Ar mechanism on a chloro-triazine ring.

Factors Influencing the Reactivity of the Chloro-Triazine Moiety

The exquisite control over the reactivity of chloro-triazines stems from the ability to manipulate several key factors.

Temperature

Temperature is the most critical factor for achieving selective substitution on cyanuric chloride. The reactivity of the chlorine atoms decreases as more are substituted.[1] This allows for a stepwise reaction:

-

First Substitution: Typically occurs at low temperatures, around 0 °C.

-

Second Substitution: Generally proceeds at room temperature.

-

Third Substitution: Requires elevated temperatures, often in the range of 70–100 °C.

This temperature-dependent reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles on the same core.

Nature of the Nucleophile

The reactivity of the nucleophile plays a significant role. Stronger nucleophiles will react more readily. The type of nucleophile also dictates the reaction conditions. For instance, reactions with amines are common and can often be carried out in aqueous or alcoholic solutions, sometimes with the addition of a base to neutralize the HCl formed.

Substituents on the Triazine Ring

The electronic nature of the substituents already present on the triazine ring influences the reactivity of the remaining chlorine atoms. Electron-withdrawing groups enhance reactivity by further polarizing the C-Cl bond, while electron-donating groups diminish reactivity.[5][6]

Solvent and Catalyst

The choice of solvent can influence reaction rates and solubility of reactants. Common solvents include acetone, THF, and DMF. In some cases, phase-transfer catalysts can be employed to facilitate reactions between reactants in different phases, leading to greener and more efficient syntheses.[7]

Synthetic Applications in Drug Development

The chloro-triazine moiety is a cornerstone in the synthesis of a wide array of biologically active compounds. Its ability to serve as a scaffold for attaching various functional groups has led to the development of drugs with anticancer, antiviral, and antimicrobial properties.[3][4][8]

| Triazine Derivative Class | Biological Activity | Reference |

| Amino-substituted triazines | Anticancer | [4][8] |

| Triazine-thiazole hybrids | Cytotoxic agents | [4] |

| Triazine-quinoline scaffolds | Anti-inflammatory | [1] |

| Dihydotriazinone derivatives | Dual COX-2/15-LOX inhibitors | [1] |

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and serve as a starting point for the synthesis of substituted triazines.

General Workflow for Sequential Amine Substitution

Caption: A typical experimental workflow for sequential amine substitution on a chloro-triazine.

Protocol for Monosubstitution with an Amino Acid

This protocol describes the reaction of a chloro-triazine with an amino acid, a common step in creating bioconjugates or peptidomimetics.

Materials:

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq)

-

α-Amino acid (1.2 eq)

-

Triethylamine (Et₃N) (2.1 eq)

-

1,4-Dioxane

-

Water

-

5% Citric acid or 1 N HCl

-

Ethyl acetate

Procedure:

-

Preparation of the Triazine Salt: In a round-bottom flask, dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine in 1,4-dioxane. Add triethylamine (1.1 eq) and stir at room temperature until a white suspension of the triethylammonium chloride salt forms. The formation of this salt enhances the leaving group ability of the chloride.

-

Preparation of the Amino Acid Solution: In a separate flask, dissolve the α-amino acid and triethylamine (1.1 eq) in water. The base deprotonates the amine and carboxylic acid groups of the amino acid, increasing its nucleophilicity and solubility.

-

Reaction: Add the amino acid solution to the triazine suspension. The reaction mixture should become clear as the reactants are consumed. Stir the reaction overnight at room temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

-

Workup: Neutralize the reaction mixture with 5% citric acid or 1 N HCl to a pH of ~4-5. This step protonates any remaining base and can facilitate product precipitation.

-

Isolation: The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired purity.[9]

Protocol for Disubstitution using Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

-

Monochloro-s-triazine derivative (1.0 eq)

-

Secondary amine (e.g., morpholine, piperidine) (1.2 eq)

-

Diisopropylethylamine (DIEA) (2.0 eq)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a microwave-safe vial, combine the monochloro-s-triazine derivative, the secondary amine, and DIEA in THF. DIEA acts as a non-nucleophilic base to scavenge the HCl produced.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 12-15 minutes at 70 °C.[2]

-

Workup and Purification: After cooling, the reaction mixture can be concentrated and purified directly by column chromatography.

Conclusion

The chloro-triazine moiety offers a remarkable platform for chemical synthesis, particularly in the realm of drug discovery. Its predictable and controllable reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the rational design and efficient synthesis of diverse molecular architectures. By understanding the fundamental principles of its reactivity and mastering the experimental techniques to control it, researchers can unlock the full potential of this privileged scaffold in their quest for novel therapeutic agents.

References

-

Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2173–2180. [Link]

-

Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Asymmetric Synthesis of Lometrexol. (n.d.). In APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. [Link]

-

James Ashenhurst. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2023). RSC Publishing. [Link]

-

Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021). ACS Publications. [Link]

-

Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. (2002). ResearchGate. [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC - NIH. [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2023). MDPI. [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. [Link]

-

Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2019). Taylor & Francis Online. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2001). PMC - NIH. [Link]

-

Triazine Derivatives: Their Synthesis and Biological Properties - A Review. (2023). Preprints.org. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. [Link]

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). ACS Publications. [Link]

Sources

- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. japsonline.com [japsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Oxidation and reduction pathways of 5,6-diphenyl-1,2,4-triazines

An In-Depth Technical Guide to the Oxidation and Reduction Pathways of 5,6-Diphenyl-1,2,4-triazines

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of the 1,2,4-Triazine Scaffold in Modern Chemistry

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns have led to the development of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The 5,6-diphenyl-1,2,4-triazine core, in particular, serves as a foundational structure for novel therapeutics, including potent α-glucosidase inhibitors for diabetes and dual COX-2/5-LOX inhibitors for inflammation.[3]